molecular formula C16H25NO3S B15105829 N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No.: B15105829
M. Wt: 311.4 g/mol
InChI Key: FTEASSQPMGLZLN-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a cycloheptyl group, a methoxy group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methoxy-2,3-dimethylbenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentyl-4-methoxy-2,3-dimethylbenzenesulfonamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size of the cycloheptyl group compared to cyclohexyl or cyclopentyl groups may result in different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

N-cycloheptyl-4-methoxy-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO3S/c1-12-13(2)16(11-10-15(12)20-3)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3

InChI Key

FTEASSQPMGLZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2CCCCCC2)OC

Origin of Product

United States

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